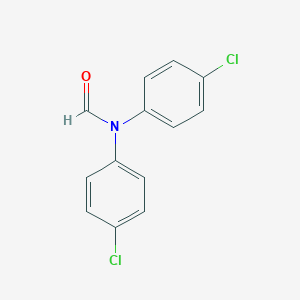

N,N-bis(4-chlorophenyl)formamide

Description

Propriétés

Formule moléculaire |

C13H9Cl2NO |

|---|---|

Poids moléculaire |

266.12g/mol |

Nom IUPAC |

N,N-bis(4-chlorophenyl)formamide |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-1-5-12(6-2-10)16(9-17)13-7-3-11(15)4-8-13/h1-9H |

Clé InChI |

PNSDBWYJXMDXJT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N(C=O)C2=CC=C(C=C2)Cl)Cl |

SMILES canonique |

C1=CC(=CC=C1N(C=O)C2=CC=C(C=C2)Cl)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares N,N-bis(4-chlorophenyl)formamide with analogous compounds based on substituent effects, synthesis routes, and physicochemical properties.

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Differences

| Compound Name | Molecular Formula | Substituents | Key Electronic Effects |

|---|---|---|---|

| N,N-bis(4-chlorophenyl)formamide | C₁₃H₁₀Cl₂N₂O | 4-Cl on both phenyl groups | Strong electron-withdrawing (Cl) |

| N,N′-bis(4-bromophenyl)formamidine | C₁₃H₁₀Br₂N₂ | 4-Br on both phenyl groups | Stronger electron-withdrawing (Br > Cl) |

| N,N′-bis(4-methoxyphenyl)formamidine | C₁₅H₁₆N₂O₂ | 4-OCH₃ on both phenyl groups | Electron-donating (OCH₃) |

| N-(4-chlorophenyl)formamide | C₇H₆ClNO | Single 4-Cl phenyl group | Moderate electron-withdrawing |

- Electron-Withdrawing vs. Donating Groups : The chlorine substituents in N,N-bis(4-chlorophenyl)formamide enhance the electrophilicity of the formamide carbonyl group compared to methoxy-substituted analogs (). Bromine analogs () exhibit even stronger electron withdrawal but may suffer from steric hindrance due to larger atomic size.

- Phase Transitions: N-(4-chlorophenyl)formamide undergoes distinct phase transitions under thermal stress, transitioning from disordered to ordered states (). This behavior is less pronounced in methoxy-substituted derivatives due to reduced dipole interactions.

Physicochemical Properties

Table 3: Spectroscopic and Thermal Data

| Compound Name | IR C=O Stretch (cm⁻¹) | Phase Transition Behavior | Solubility Trends |

|---|---|---|---|

| N,N-bis(4-chlorophenyl)formamide | ~1686 (estimated) | Likely high thermal stability | Low in polar solvents |

| N-(4-chlorophenyl)formamide | 1686.54 | Disordered → Ordered transition | Moderate in DMF/THF |

| N-(4-nitrophenyl)-formamide | 1677.26 | No reported transitions | Low due to nitro group |

- Infrared Spectroscopy : The C=O stretching frequency in N-(4-chlorophenyl)formamide (1686 cm⁻¹, ) is consistent with electron-withdrawing substituents increasing carbonyl polarization. Methoxy-substituted analogs show lower frequencies (~1660 cm⁻¹) due to electron donation ().

- Thermal Stability : Chlorine substituents enhance thermal stability compared to nitro or methoxy groups, as seen in phase transition studies ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.